molecular formula C16H17NO5 B8573676 [5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridin-2-yl]methyl acetate

[5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridin-2-yl]methyl acetate

Cat. No. B8573676
M. Wt: 303.31 g/mol
InChI Key: XPYADGWKUDNUMN-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

2-(Hydroxymethyl)-5-[(4-methoxybenzyl)oxy]pyridin-4(1H)-one (3.21 g, 12.2 mmol) was dissolved in pyridine (60 mL), added acetyl chloride (1.44 g, 18.3 mmol) under ice-cold conditions, and the mixture was stirred at 60° C. overnight. Then, the reaction solution was concentrated in vacuo. Water was added under ice-cold conditions, and stirred at room temperature for 30 minutes. The deposited solid was filtered, washed with iced water and diethyl ether, concentrated in vacuo, and the title compound (3.56 g (yield 96%)) was obtained as brown powder crystal.
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[NH:4][CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1.[C:20](Cl)(=[O:22])[CH3:21]>N1C=CC=CC=1>[CH3:19][O:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][O:10][C:6]2[C:7](=[O:9])[CH:8]=[C:3]([CH2:2][O:1][C:20](=[O:22])[CH3:21])[NH:4][CH:5]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
3.21 g
Type
reactant
Smiles
OCC=1NC=C(C(C1)=O)OCC1=CC=C(C=C1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.44 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
Water was added under ice-cold conditions
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The deposited solid was filtered
WASH
Type
WASH
Details
washed with iced water and diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(COC=2C(C=C(NC2)COC(C)=O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.56 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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